N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C16H24N4O2 and its molecular weight is 304.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Applications
N-heterocyclic carbenes (NHCs), including imidazol-2-ylidenes, have been identified as efficient catalysts in transesterification and acylation reactions. These catalysts mediate the acylation of alcohols with enol acetates at room temperature, demonstrating their potential in the synthesis of esters from commercially available methyl esters and primary alcohols. The ability of NHCs to catalyze these reactions with low catalyst loadings and in short reaction times highlights their utility in organic synthesis and potential applications in pharmaceutical and materials science industries (Grasa, Gueveli, Singh, & Nolan, 2003).
Synthesis of Novel Complexes
The synthesis of moisture-sensitive imine-functionalized NHC precursor salts and their coordination with metal ions like CoBr2 to form stable Co(III) complexes has been reported. These complexes have been used in the catalytic transfer hydrogenation of ketones, demonstrating significant conversions. This application suggests the potential of related compounds in catalysis and materials science, particularly in the development of new catalytic systems for organic synthesis (Abubakar & Bala, 2020).
Corrosion Inhibition
Imidazoline derivatives have been studied for their corrosion inhibition properties on carbon steel in acid media. These compounds exhibit good inhibition efficiency, which can be attributed to their ability to form a protective layer on the metal surface. This property is particularly relevant in industrial applications where corrosion resistance is critical, such as in oil and gas pipelines and water treatment systems (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(2-methylimidazol-1-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-17-9-11-20(13)12-10-19-16(22)15(21)18-8-7-14-5-3-2-4-6-14/h5,9,11H,2-4,6-8,10,12H2,1H3,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUPQUJHCJYXNCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NCCC2=CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.